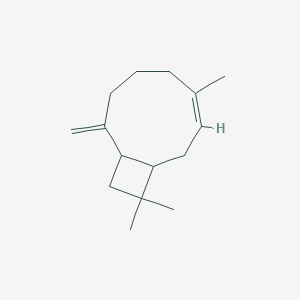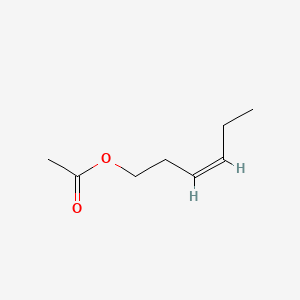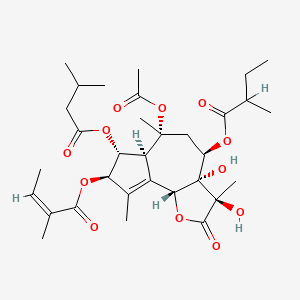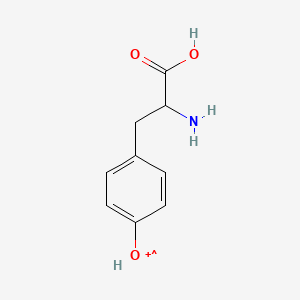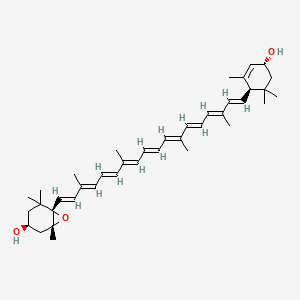
Lutein 5,6-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutein 5,6-epoxide is an epoxycarotenol derivative of lutein. It has a role as a plant metabolite. It derives from a lutein.
Lutein 5, 6-epoxide, also known as taraxanthin, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lutein 5, 6-epoxide is considered to be an isoprenoid lipid molecule. Lutein 5, 6-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lutein 5, 6-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Lutein 5, 6-epoxide can be converted into lutein. Outside of the human body, lutein 5, 6-epoxide can be found in a number of food items such as swamp cabbage, dandelion, garden tomato (var. ), and rice. This makes lutein 5, 6-epoxide a potential biomarker for the consumption of these food products.
Scientific Research Applications
Oxidative Stress Reduction in Newborns
Lutein 5,6-epoxide has been studied for its potential antioxidant effects. A clinical trial found that neonatal supplementation with lutein soon after birth can reduce oxidative stress in newborns. The study observed a significant increase in the biological antioxidant potential and a decrease in total hydroperoxide in the blood of newborns supplemented with lutein, suggesting its role in reducing free radical-induced damage at birth (Perrone et al., 2014).
Antioxidant Effect in Human Erythrocytes
Lutein's antioxidant effects extend to human erythrocytes, where it was shown to reduce phospholipid hydroperoxidation, a process involved in the pathophysiology of several diseases. The study found that dietary lutein was incorporated into human erythrocytes and significantly decreased the levels of erythrocyte phospholipid hydroperoxides, suggesting a potential role in preventing diseases like dementia (Nakagawa et al., 2009).
Reduction of Lipid Peroxidation and Inflammation
A study examining the effects of lutein supplementation on cardiovascular disease risk biomarkers found that lutein reduced biomarkers of oxidative damage and inflammation, such as C-reactive protein, in healthy nonsmokers. This suggests that lutein can reduce the risk of cardiovascular diseases by decreasing lipid peroxidation and inflammatory responses (Wang et al., 2013).
Visual Health and Cognitive Function
Age-Related Macular Degeneration (ARMD)
A randomized controlled trial investigated the effect of lutein combined with vitamin and mineral supplementation on contrast sensitivity in individuals with ARMD. While the study did not find a significant benefit of lutein supplementation for the group, it highlighted the importance of further research to establish optimum dosage levels for potential visual health benefits (Bartlett & Eperjesi, 2007).
Cognitive Function in the Elderly
Lutein and zeaxanthin, closely related to lutein 5,6-epoxide, have been suggested to influence cognitive function in older adults. The concentration of these carotenoids in the brain was found to be correlated with cognitive function measures, and supplementation showed improvements in certain cognitive parameters in older women. This indicates a potential role in supporting cognitive health in the elderly population (Johnson, 2012).
properties
CAS RN |
28368-08-3 |
|---|---|
Product Name |
Lutein 5,6-epoxide |
Molecular Formula |
C40H56O3 |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |
InChI Key |
DYUUPIKEWLHQGQ-FJOIUHRLSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |
Other CAS RN |
28368-08-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




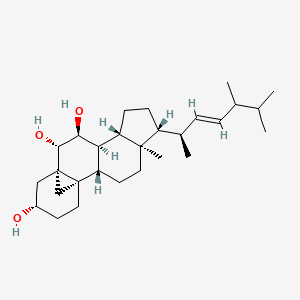

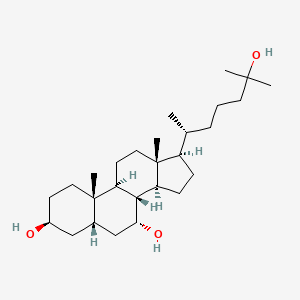
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
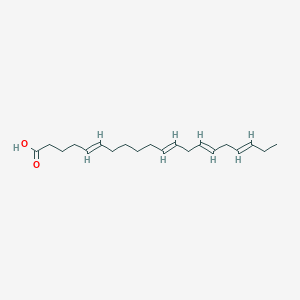

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
